molecular formula C18H14F3NO5 B2571609 4-(4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol CAS No. 904005-32-9

4-(4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol

Cat. No. B2571609
CAS RN: 904005-32-9
M. Wt: 381.307
InChI Key: XSAKNFUIROKUDP-UHFFFAOYSA-N
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Description

4-(4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol, also known as DiPFMOC, is a chemical compound that has gained significant attention in scientific research due to its unique structure and properties. This compound belongs to the class of isoxazole derivatives and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis The compound 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was synthesized and characterized by spectroscopy. Its structure was determined by single-crystal X-ray diffraction, and density functional theory (DFT) calculations were used to predict its structure, showing good agreement with the experimental data (Long et al., 2019).

Properties of Analogous Compounds Ruthenium complexes containing a pendant catechol ring were synthesized, involving compounds similar in structure to the mentioned isoxazole derivative. These compounds, characterized by various spectroscopic techniques, showed unique acid-base properties and electronic structures (O'Brien et al., 2004).

Molecular Aggregation and Solvent Effects The behavior of similar molecular structures in various solvents was studied, showing that different solvents can significantly affect molecular aggregation, fluorescence properties, and circular dichroism spectra. These findings suggest that the environment can influence the properties of similar benzene-diol compounds (Matwijczuk et al., 2016).

Applications in Material Science

Polyurethane Synthesis Research has been conducted on synthesizing novel polyurethanes containing a tricyanocyclopropane group, which are relevant for piezoelectric applications. This indicates the potential of similar benzene-diol derivatives in material science applications, particularly in creating materials with specific electrical properties (Lee & Park, 2001).

Liquid Crystal Behavior Compounds structurally related to the isoxazole derivative were synthesized to study their liquid crystal behavior. The research focused on understanding how the molecular structure, particularly the flexible spacer, affects the liquid crystal phases, suggesting potential applications in display technologies (Tavares et al., 2016).

properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO5/c1-25-13-6-3-9(7-14(13)26-2)15-16(27-22-17(15)18(19,20)21)11-5-4-10(23)8-12(11)24/h3-8,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAKNFUIROKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol

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